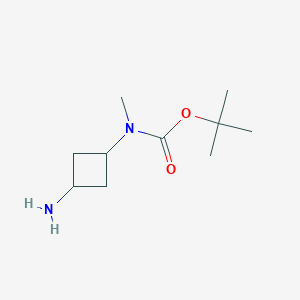

tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-7(11)6-8/h7-8H,5-6,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNOXYPUAHSJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701138704, DTXSID101142511, DTXSID201151543 | |

| Record name | Carbamic acid, N-(trans-3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701138704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(cis-3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101142511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201151543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392803-87-0, 1392803-14-3, 1392803-27-8 | |

| Record name | Carbamic acid, N-(3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392803-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(trans-3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701138704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(cis-3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101142511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201151543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate (CAS 1392803-87-0)

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is perpetual. Among these, saturated carbocycles have gained significant traction, with the cyclobutane motif emerging as a particularly valuable building block.[1][2] Its unique, puckered three-dimensional structure offers a distinct advantage over planar aromatic rings, providing opportunities for precise spatial orientation of functional groups.[1][3] This conformational rigidity can enhance binding affinity to biological targets and improve metabolic stability.[1][4]

This guide focuses on a key exemplar of this structural class: tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate . With its bifunctional nature—a primary amine and a Boc-protected secondary amine—this molecule serves as a versatile intermediate for the synthesis of complex bioactive compounds. Its strategic importance is particularly evident in the construction of targeted therapeutics such as kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, properties, applications, and analytical characterization of this important chemical entity.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. The following table summarizes the key properties of this compound and related structures.

| Property | Value | Source |

| CAS Number | 1392803-87-0 | [5][6] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [7] |

| Molecular Weight | 200.28 g/mol | [7] |

| Appearance | Off-white solid (predicted) | [8] |

| Boiling Point (Predicted) | 267.7 ± 29.0 °C | [9] |

| Density (Predicted) | 1.05 ± 0.1 g/cm³ | [9] |

| XLogP3 (Predicted) | 0.8 | [4][7] |

| Hydrogen Bond Donor Count | 1 | [4][7] |

| Hydrogen Bond Acceptor Count | 3 | [4][7] |

Strategic Synthesis of the Cyclobutane Core

The synthesis of this compound can be approached through a multi-step sequence, typically starting from a commercially available cyclobutane precursor. A plausible and efficient synthetic strategy involves the reductive amination of a ketone, followed by protection and subsequent functionalization.

Proposed Synthetic Workflow

The following diagram illustrates a logical synthetic pathway from 3-oxocyclobutanecarboxylic acid to the target molecule. This approach leverages common and well-documented organic transformations.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a predictive guide based on established methodologies for similar transformations.[10][11][12][13]

Step 1: Synthesis of tert-butyl (3-oxocyclobutyl)carbamate

This intermediate can be prepared from 3-oxocyclobutanecarboxylic acid via a Curtius rearrangement, a standard method for converting carboxylic acids to amines with the loss of one carbon atom.

Step 2: Reductive Amination to form tert-butyl (3-(methylamino)cyclobutyl)carbamate

-

To a solution of tert-butyl (3-oxocyclobutyl)carbamate (1.0 eq) in dichloromethane (DCM) is added methylamine (2.0 eq, as a solution in THF or as a salt).

-

The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

Upon completion (monitored by TLC or LC-MS), the reaction is quenched with saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 3 & 4: N-Boc Protection and Selective Deprotection

A more direct route to the final product from tert-butyl (3-aminocyclobutyl)carbamate would involve direct N-methylation. However, to achieve the desired product, a protection-methylation-deprotection sequence is often more controlled. A plausible, albeit longer, route would involve protection of the primary amine, methylation of the carbamate nitrogen, and subsequent selective deprotection. A more direct approach would be the reductive amination of 3-(Boc-methylamino)cyclobutanone.

Alternative Final Step: N-Methylation of tert-butyl (3-aminocyclobutyl)carbamate

A direct methylation of the primary amine is challenging due to potential over-methylation. A more controlled approach would be a reductive amination with formaldehyde after initial protection of the other amine.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the synthesis of advanced therapeutic agents.

Role as a PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][14] The linker connecting the E3 ligase ligand and the target protein ligand is crucial for the efficacy of the PROTAC. tert-Butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate is a known PROTAC linker, providing the necessary spacing and conformational rigidity to facilitate the formation of a productive ternary complex.[1][14]

Caption: Role as a central linker in PROTAC assembly.

Incorporation into Kinase Inhibitors

The cyclobutane scaffold is increasingly utilized in the design of kinase inhibitors. Its three-dimensional nature allows for the precise positioning of pharmacophoric groups to interact with the ATP-binding site of kinases. Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers, often feature complex nitrogen-containing heterocyclic cores.[15][16][17][18] The aminocyclobutyl moiety can serve as a key component of the pharmacophore that interacts with the hinge region of the kinase or extends into solvent-exposed regions to improve solubility and ADME properties.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of synthetic intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra for this compound are presented below. These predictions are based on typical chemical shifts for similar N-Boc protected amines.[3][19][20][21][22]

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ (Boc) | 1.45 | s | 9H |

| -N-CH₃ | 2.75 | s | 3H |

| Cyclobutane CH₂ | 1.8-2.2 | m | 4H |

| Cyclobutane CH-NH₂ | 2.9-3.2 | m | 1H |

| Cyclobutane CH-N(Boc) | 3.8-4.2 | m | 1H |

| -NH₂ | 1.5-2.5 | br s | 2H |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C(CH₃)₃ (Boc) | 28.4 |

| -N-CH₃ | 34.5 |

| Cyclobutane CH₂ | 30-35 |

| Cyclobutane CH-NH₂ | 45-50 |

| Cyclobutane CH-N(Boc) | 50-55 |

| -C(CH₃)₃ (Boc) | 79.5 |

| C=O (Boc) | 155.8 |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight of the compound. The fragmentation of Boc-protected amines in the mass spectrometer is well-characterized.[2][4][23] Common fragmentation patterns include the loss of isobutylene (56 Da) and the entire Boc group (100 Da).[4][23]

-

[M+H]⁺: 201.16

-

[M-C₄H₈+H]⁺ (loss of isobutylene): 145.10

-

[M-Boc+H]⁺ (loss of Boc group): 101.11

It is important to note that the Boc group can be labile under certain ESI conditions, and observing fragments corresponding to its loss is common.[24]

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its rigid, three-dimensional cyclobutane core provides a unique structural element for the design of sophisticated therapeutic agents, including PROTACs and kinase inhibitors. This guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, key applications, and analytical characterization methods. As the demand for novel, non-planar scaffolds in drug discovery continues to grow, the importance of intermediates like this compound is set to increase, making a thorough understanding of its chemistry essential for researchers in the field.

References

- S. S. Pawar, et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.

- Ingale, A. P., More, V. K., Gangarde, U. S., & Shinde, S. V. (n.d.). Supporting Information: Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. Royal Society of Chemistry.

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved from [Link]

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(3-aminopropyl)-N-methylcarbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

-

ACS Publications. (2021). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry. Retrieved from [Link]

- Montalvão, S., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules.

- Wilhelmsen, C. A. (2016). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. Digital Commons @ University of South Florida.

- Kim, T. L., et al. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.

-

ResearchGate. (2015). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 3-(Boc-amino)cyclobutanone (95%). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-Boc-N,N'-dimethylethylene diamine. Retrieved from [Link]

-

MDPI. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (2020). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Retrieved from [Link]

-

PubMed. (2020). Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3) Inhibitors. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

-

PubMed Central. (2019). The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. Retrieved from [Link]

-

PubMed. (2023). JAK inhibitors disrupt T cell-induced proinflammatory macrophage activation. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-oxocyclobutylcarbamate. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 7. Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate | C10H20N2O2 | CID 71280569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. "Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-ha" by Christopher Alexander Wilhelmsen [surface.syr.edu]

- 11. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. JAK inhibitors disrupt T cell-induced proinflammatory macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. TERT-BUTYL-N-METHYLCARBAMATE(16066-84-5) 1H NMR [m.chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

- 23. acdlabs.com [acdlabs.com]

- 24. researchgate.net [researchgate.net]

- 25. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure and Application of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate

Executive Summary: In the landscape of modern medicinal chemistry, the pursuit of molecular scaffolds that confer both metabolic stability and three-dimensional complexity is paramount. The cyclobutane motif has emerged as a particularly valuable scaffold, offering a rigid, non-planar framework to orient pharmacophoric elements in chemical space. This guide provides an in-depth analysis of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate, a versatile bifunctional building block. We will dissect its molecular architecture, including its core components and critical stereochemistry, outline methods for its structural verification via spectroscopy, detail a robust synthetic workflow, and explore its strategic application in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical intermediates for the synthesis of novel therapeutics.

The Cyclobutane Scaffold in Modern Drug Discovery

The incorporation of small, saturated rings into drug candidates is a proven strategy to enhance pharmacological properties. Unlike flat, aromatic systems, the cyclobutane ring is a strained, puckered carbocycle that provides a defined three-dimensional geometry.[1] This unique conformation allows medicinal chemists to achieve several key objectives:

-

Conformational Restriction: The rigid nature of the cyclobutane ring locks pendant functional groups into specific spatial orientations, which can lead to improved binding affinity and selectivity for a biological target.[1]

-

Increased sp³ Character: Increasing the fraction of sp³-hybridized carbons in a molecule is correlated with higher clinical success rates. The cyclobutane scaffold moves away from "flatland" chemistry, often improving properties like solubility and reducing non-specific toxicity.[2]

-

Metabolic Stability: The cyclobutane core is relatively inert and can be used to replace more metabolically labile groups, such as gem-dimethyl groups or larger cyclic systems, thereby improving the pharmacokinetic profile of a drug candidate.[1][3]

-

Novel Chemical Space: As an underrepresented motif in marketed drugs, cyclobutane-containing molecules offer access to novel and patentable chemical space.[2]

This compound is an exemplary intermediate that provides chemists with a ready-to-use cyclobutane scaffold functionalized for straightforward synthetic elaboration.

Molecular Structure Elucidation

The structure of this compound is defined by the precise arrangement of its functional groups around the central cyclobutane ring.

Chemical Identity

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol [4] |

| IUPAC Name | This compound |

| CAS Number (Mixture) | 1392803-87-0[4][5] |

| CAS Number (trans) | 1392803-14-3[6][7] |

| CAS Number (cis) | 1392803-27-8[8] |

Core Components and Functional Groups

-

The Cyclobutane Core: The four-membered ring is not planar, adopting a puckered conformation to alleviate torsional strain.[1] This results in axial and equatorial-like positions for the substituents, defining their spatial relationship.

-

The N-Boc-N-methyl Group: This moiety features a tert-butyloxycarbonyl (Boc) group, one of the most common protecting groups for amines in organic synthesis. Its steric bulk prevents the nitrogen from participating in unwanted reactions, and it can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the secondary amine. The N-methyl group fine-tunes the steric environment and basicity of the protected nitrogen.

-

The Primary Amino Group (-NH₂): Located at the 3-position of the ring, this nucleophilic primary amine is the key reactive handle for synthetic diversification. It is readily available for reactions such as amide bond formation, sulfonylation, or reductive amination to build out the target molecule. The presence of two different amine functionalities with orthogonal protection (one Boc-protected, one free) is a major strategic advantage of this building block.

Critical Stereochemistry: Cis vs. Trans Isomerism

The 1,3-disubstitution on the cyclobutane ring gives rise to two distinct diastereomers: cis and trans. The spatial orientation of the N-Boc-N-methyl group and the primary amino group relative to the plane of the ring is critical, as it dictates the overall 3D shape of the final molecule and its ability to interact with a protein binding pocket.

-

In the cis isomer , both substituents are on the same face of the ring.

-

In the trans isomer , the substituents are on opposite faces of the ring.

The choice between the cis and trans isomer is a critical design element in drug discovery, and their synthesis often requires stereocontrolled methods to avoid mixtures that are difficult to separate.

Spectroscopic Signature for Structural Verification

While reference spectra for this specific compound are not always publicly available, its structure can be unequivocally confirmed using standard spectroscopic methods. A senior scientist would anticipate the following characteristic signals.

¹H NMR Spectroscopy (Expected Signals)

(Reference solvent: CDCl₃, 400 MHz)

| Protons | Expected Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -C(CH₃)₃ (Boc) | ~1.45 | Singlet | 9H | Characteristic signal for the tert-butyl group protons. |

| -N-CH₃ | ~2.80 | Singlet | 3H | Methyl group attached to the electron-withdrawing carbamate nitrogen. |

| -CH-N(Me)Boc | ~4.0 - 4.5 | Multiplet | 1H | Methine proton deshielded by the adjacent nitrogen atom. |

| -CH-NH₂ | ~3.2 - 3.6 | Multiplet | 1H | Methine proton adjacent to the primary amine. |

| -CH₂- (ring) | ~1.8 - 2.5 | Multiplets | 4H | Diastereotopic cyclobutane ring protons, often showing complex splitting. |

| -NH₂ | ~1.5 - 2.5 | Broad Singlet | 2H | Labile protons of the primary amine; shift is concentration-dependent. |

¹³C NMR Spectroscopy (Expected Signals)

(Reference solvent: CDCl₃, 100 MHz)

| Carbon | Expected Shift (δ, ppm) | Rationale |

| C=O (carbamate) | ~155 | Typical chemical shift for a carbamate carbonyl carbon. |

| -C(CH₃)₃ (quat.) | ~80 | Quaternary carbon of the Boc group. |

| -C(CH₃)₃ (methyl) | ~28 | Methyl carbons of the Boc group. |

| -CH-N(Me)Boc | ~50-55 | Ring carbon attached to the protected nitrogen. |

| -CH-NH₂ | ~45-50 | Ring carbon attached to the primary amine. |

| -N-CH₃ | ~30-35 | N-methyl carbon. |

| -CH₂- (ring) | ~30-40 | Methylene carbons of the cyclobutane ring. |

Mass Spectrometry (MS)

For analysis by Electrospray Ionization (ESI), the expected protonated molecular ion would be:

-

[M+H]⁺: m/z ≈ 201.16 A characteristic fragmentation pattern in MS/MS analysis would be the loss of the tert-butyl group (C₄H₈, 56 Da) or the entire Boc group (C₅H₉O₂, 101 Da).

Synthetic Strategy and Workflow

A robust and logical synthesis of this compound proceeds from a commercially available ketone precursor.

Retrosynthetic Analysis

The primary amine can be installed via reductive amination, a reliable and widely used transformation in medicinal chemistry. This logically disconnects the target molecule to an ammonium source and the corresponding cyclobutanone.

Illustrative Forward Synthesis Protocol: Reductive Amination

This protocol is illustrative and based on standard laboratory procedures. Reaction: tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate to this compound.

Materials:

-

tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate (1.0 equiv)[9]

-

Ammonium acetate (5-10 equiv)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equiv)

-

Methanol (or other suitable alcohol solvent)

-

Glacial acetic acid (to maintain pH ~6-7)

Step-by-Step Methodology:

-

To a round-bottom flask charged with a magnetic stir bar, add tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate and methanol.

-

Add ammonium acetate in a single portion and stir until dissolved.

-

Carefully add glacial acetic acid to adjust the solution to a pH of approximately 6-7.

-

In a separate vial, dissolve sodium cyanoborohydride in a minimal amount of methanol.

-

Add the NaBH₃CN solution dropwise to the reaction mixture at room temperature. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding 1M HCl until gas evolution ceases.

-

Concentrate the mixture in vacuo to remove the methanol.

-

Basify the aqueous residue with 1M NaOH to a pH > 10 and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Purification and Validation Workflow

A self-validating system ensures the final compound meets the required purity and identity standards for use in subsequent research.

Applications in Medicinal Chemistry

This compound is a strategic building block for introducing the 3-aminocyclobutyl motif into complex molecules. Its primary utility lies in its bifunctional nature, allowing for sequential and controlled reactions.

Example Application Workflow:

-

Amide Coupling: The primary amine can be acylated with a carboxylic acid (using standard coupling reagents like HATU or EDC) to form a stable amide bond, attaching a new fragment to the cyclobutane core.

-

Boc Deprotection: The Boc group on the secondary amine can then be removed using strong acid (e.g., TFA in DCM).

-

Second Elaboration: The newly freed secondary amine is now available for a second synthetic transformation, such as another acylation, alkylation, or sulfonylation.

This one-two approach allows for the rapid construction of complex molecules around the rigid cyclobutane scaffold. Derivatives of 3-aminocyclobutane are found in molecules targeting a range of biological systems, including kinase inhibitors and immunomodulatory agents, underscoring the value of this structural motif in developing next-generation therapeutics.[10]

Conclusion

This compound is more than a simple chemical intermediate; it is a sophisticated design element for modern drug discovery. Its key structural features—the puckered, non-planar cyclobutane core, the orthogonally protected amine functionalities, and its defined stereochemistry—provide medicinal chemists with a powerful tool to create molecules with enhanced three-dimensionality and improved pharmacological properties. A thorough understanding of its structure, spectroscopic characteristics, and synthetic accessibility is essential for its effective deployment in the synthesis of novel and impactful therapeutic agents.

References

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1392803-87-0|tert-Butyl (3-aminocyclobutyl)(methyl)carbamate|BLD Pharm [bldpharm.com]

- 5. This compound | 1392803-87-0 [amp.chemicalbook.com]

- 6. tert-Butyl N-(trans-3-aMinocyclobutyl)-N-MethylcarbaMate CAS#: 1392803-14-3 [amp.chemicalbook.com]

- 7. tert-butyl ((1r,3r)-3-aminocyclobutyl)(methyl)carbamate - CAS:1392803-14-3 - Sunway Pharm Ltd [3wpharm.com]

- 8. tert-butyl n-(cis-3-aminocyclobutyl)-n-methylcarbamate | 1392803-27-8 [chemicalbook.com]

- 9. 154748-49-9|tert-Butyl 3-oxocyclobutylcarbamate|BLD Pharm [bldpharm.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate: A Versatile Building Block in Modern Drug Discovery

This technical guide provides a comprehensive overview of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate, a key synthetic intermediate in pharmaceutical research and development. We will delve into its chemical identity, stereoisomerism, physicochemical properties, synthesis, and critical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Nomenclature

This compound is a bifunctional molecule featuring a cyclobutane scaffold, a common structural motif in medicinal chemistry. Its structure incorporates a primary amine and a tert-butoxycarbonyl (Boc)-protected secondary amine. This differential protection is crucial, allowing for selective chemical transformations at the primary amine while the less reactive N-methyl-N-Boc group remains shielded.

The precise nomenclature is essential due to the stereoisomeric nature of the substituted cyclobutane ring. The relationship between the amino and the N-methyl-N-Boc groups can be either cis or trans.

IUPAC Name: tert-butyl (3-aminocyclobutyl)(methyl)carbamate

Synonyms:

-

(N-Boc-N-methylamino)cyclobutan-3-amine

-

This compound

Stereoisomers:

-

cis-isomer: tert-butyl N-(cis-3-aminocyclobutyl)-N-methylcarbamate

-

CAS Number: 1392803-27-8

-

-

trans-isomer: tert-butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamate

-

CAS Number: 1392803-14-3

-

A general CAS Number of 1392803-87-0 is also used when the stereochemistry is not specified.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for designing reaction conditions, purification strategies, and for understanding its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₂ | |

| Molecular Weight | 200.28 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 267.7±29.0 °C (Predicted) | |

| Density | 1.05±0.1 g/cm³ (Predicted) | |

| pKa | 10.42±0.40 (Predicted) | |

| Storage Temperature | 2-8°C, protect from light |

Synthesis and Mechanism

The synthesis of this compound typically involves the selective Boc protection of a suitable diamine precursor, such as 3-(methylamino)cyclobutanamine. The choice of reaction conditions is critical to ensure the selective protection of the secondary amine over the primary amine, or vice-versa, depending on the synthetic strategy.

A general and widely adopted method for the introduction of a Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

General Experimental Protocol for Boc Protection

This protocol describes a general procedure for the Boc protection of a diamine, which can be adapted for the synthesis of the title compound from 3-(methylamino)cyclobutanamine.

Materials:

-

3-(methylamino)cyclobutanamine (or its salt) (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 equiv)

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic mixture)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve the 3-(methylamino)cyclobutanamine precursor in the chosen solvent in a reaction vessel.

-

If starting from a salt, add a suitable base to liberate the free amine.

-

Add the di-tert-butyl dicarbonate to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a mild aqueous acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in the synthesis of complex molecules for drug discovery. The presence of a Boc-protected secondary amine and a reactive primary amine allows for its use as a versatile scaffold or linker.

The cyclobutane moiety is increasingly utilized in medicinal chemistry to explore novel chemical space and to improve the pharmacokinetic properties of drug candidates. Its rigid structure can help to lock in a specific conformation of a molecule, which can lead to enhanced binding to a biological target.

While specific examples of the direct use of this compound in publicly disclosed drug candidates are emerging, its utility can be inferred from the numerous patents and research articles that describe the synthesis of molecules containing the aminocyclobutane core. For instance, this building block is a key component in the synthesis of certain kinase inhibitors and modulators of other important biological targets.

Role as a Synthetic Intermediate

The primary amine of this compound can undergo a variety of chemical transformations, including:

-

Acylation: Reaction with carboxylic acids, acyl chlorides, or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to introduce substituents on the primary amine.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

The Boc-protected N-methylamino group remains stable under these conditions and can be deprotected at a later stage of the synthesis under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to reveal the secondary amine for further functionalization.

Logical Relationship in a Synthetic Pathway

Caption: The role of the title compound as a versatile building block in a multi-step synthesis.

Conclusion

This compound is a strategically important building block for the synthesis of novel chemical entities in drug discovery. Its differentially protected amino functionalities, coupled with the conformational constraints of the cyclobutane ring, provide medicinal chemists with a powerful tool to design and synthesize complex molecules with potentially improved pharmacological profiles. A thorough understanding of its chemical properties and synthetic accessibility is key to leveraging its full potential in the development of new therapeutics.

References

-

PubChem. tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. National Center for Biotechnology Information. [Link]

- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Patents citing similar aminocyclobutane structures.

Introduction: The Strategic Importance of Constrained Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Aminocyclobutane Derivatives

In the landscape of medicinal chemistry, the quest for novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is perpetual. Small, rigid scaffolds are invaluable tools in this endeavor, as they reduce the entropic penalty of binding to a biological target and offer precise vectors for functionalization. Among these, aminocyclobutane derivatives have emerged as critical building blocks.[1] Their strained four-membered ring provides a well-defined three-dimensional geometry that can effectively mimic peptide turns or present substituents in unique spatial arrangements.[1][2]

The temporary protection of the versatile amino group is paramount during multi-step syntheses. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines in non-peptide chemistry, prized for its robustness under a wide array of conditions and its facile, orthogonal removal under mild acidic conditions.[3][4] This guide offers a comprehensive exploration of the essential physical and chemical properties of Boc-protected aminocyclobutane derivatives, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize these powerful synthetic intermediates.

Section 1: Core Structural & Conformational Properties

The behavior of a Boc-protected aminocyclobutane derivative is fundamentally governed by the interplay between the conformational dynamics of the cyclobutane ring and the electronic characteristics of the Boc protecting group.

The Puckered Nature of the Cyclobutane Ring

A planar cyclobutane ring would suffer from significant torsional strain due to the eclipsing of all C-H bonds. To alleviate this, the ring adopts a non-planar, "puckered" or "butterfly" conformation.[5] This puckering reduces the torsional strain but slightly increases the angle strain, with C-C-C bond angles typically around 88°.[5] This equilibrium geometry results in two distinct substituent positions: axial and equatorial, analogous to cyclohexane. The substituent at C2 in the cyclobutane ring can modulate the conformational preference of the ring-puckering.[6][7][8] This constrained, yet dynamic, geometry is a key feature exploited in drug design to orient pharmacophoric elements.

Caption: Puckered conformation of the cyclobutane ring.

The Boc Protecting Group

The Boc group is a carbamate that effectively masks the nucleophilicity and basicity of the primary or secondary amine. Its steric bulk can also be leveraged to direct reactions to other sites within the molecule. Electronically, the lone pair of the nitrogen atom participates in resonance with the carbonyl group, making the nitrogen less nucleophilic than in the parent amine.[9] This electronic feature contributes to the stability of the Boc group under basic and nucleophilic conditions.

Section 2: Physical Properties

The introduction of the Boc group significantly alters the physical characteristics of the parent aminocyclobutane.

Solubility

Boc-protection generally increases the lipophilicity of a molecule, enhancing its solubility in a broad range of common organic solvents.[3] The bulky tert-butyl group promotes solubility in nonpolar solvents like hexanes and toluene, while the polar carbamate functionality ensures good solubility in polar aprotic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF).[3][10] This favorable solubility profile simplifies reaction workups and purification by chromatography.

Melting Point and Crystallinity

Boc-protected aminocyclobutane derivatives are often crystalline solids with well-defined melting points. The rigidity of the cyclobutane ring and the potential for hydrogen bonding via the N-H proton of the carbamate can lead to stable crystal lattice packing. For instance, N-Boc-1-aminocyclobutanecarboxylic acid is a white to light brown powder with a melting point in the range of 129-133 °C.[11][12]

| Property | Observation | Typical Solvents | Reference |

| Appearance | White to off-white crystalline solid or powder | - | [12] |

| Melting Point | Typically well-defined; e.g., 129-133 °C for N-Boc-1-aminocyclobutanecarboxylic acid | - | [11][12] |

| Solubility | Good solubility in most organic solvents | DCM, THF, EtOAc, Methanol | [3][10] |

| Poor solubility in water and petroleum ether | Water, Hexanes | [10] |

Table 1: Summary of Typical Physical Properties.

Spectroscopic Characteristics

Spectroscopic analysis provides unambiguous confirmation of the structure. Boc-protected aminocyclobutanes exhibit characteristic signals.

-

¹H NMR: The nine protons of the tert-butyl group appear as a sharp, characteristic singlet in the upfield region, typically around 1.4-1.5 ppm.[13] The protons on the cyclobutane ring appear as complex multiplets further downfield. The N-H proton of the carbamate gives a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The tert-butyl group gives rise to two distinct signals: one for the three equivalent methyl carbons (around 28.5 ppm) and one for the quaternary carbon (around 80.4 ppm). The carbamate carbonyl carbon appears significantly downfield, typically around 152-156 ppm.[13]

-

Infrared (IR) Spectroscopy: The presence of the Boc group is clearly indicated by two strong absorptions. The N-H stretch appears as a sharp band around 3380 cm⁻¹.[13] The C=O stretch of the carbamate carbonyl is a very strong, sharp absorption in the range of 1680-1710 cm⁻¹.[13]

| Spectroscopic Method | Characteristic Signal | Typical Chemical Shift / Wavenumber | Reference |

| ¹H NMR | tert-butyl protons (-C(CH₃)₃) | ~1.4 - 1.5 ppm (s, 9H) | [13] |

| ¹³C NMR | tert-butyl methyl carbons (-C(C H₃)₃) | ~28.5 ppm | [13] |

| tert-butyl quaternary carbon (-C (CH₃)₃) | ~80.4 ppm | [13] | |

| Carbamate carbonyl (-NHC =O) | ~152 - 156 ppm | [13] | |

| IR Spectroscopy | N-H stretch | ~3380 cm⁻¹ | [13] |

| C=O stretch (carbamate) | ~1680 - 1710 cm⁻¹ | [13] |

Table 2: Key Spectroscopic Signatures for Boc-Protected Aminocyclobutanes.

Section 3: Chemical Properties and Reactivity

The chemical utility of these derivatives is defined by the robust stability of the Boc group under many conditions and its selective lability under others.

Stability Profile

The Boc group is renowned for its stability, which is a cornerstone of its utility in orthogonal synthetic strategies.[14]

-

Basic Conditions: It is highly resistant to hydrolysis by strong bases such as NaOH, KOH, and alkoxides.[3][14] This allows for reactions like ester saponification to be performed in the presence of a Boc-protected amine.

-

Nucleophiles: The Boc group is generally unreactive towards a wide range of common nucleophiles.[9][15]

-

Catalytic Hydrogenation: It is stable to the conditions typically used for the hydrogenolysis of other protecting groups, such as benzyl (Bn) and benzyloxycarbonyl (Cbz) groups (e.g., H₂, Pd/C).[14][16]

Acid-Catalyzed Deprotection: The Key Reactivity

The primary and most important chemical reaction of a Boc-protected amine is its cleavage under acidic conditions.[3] This transformation is efficient, clean, and typically proceeds in high yield.

Mechanism: The deprotection is initiated by the protonation of the carbamate carbonyl oxygen. This is followed by the cleavage of the C-O bond to release a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide gas.[4][17]

Caption: Mechanism of acid-catalyzed Boc-deprotection.

Side Reactions and Mitigation: The generation of the electrophilic tert-butyl cation can lead to unwanted side reactions, particularly the alkylation of nucleophilic residues like thiols (e.g., in methionine) or electron-rich aromatic rings (e.g., in tryptophan).[18][] To prevent this, "scavengers" such as anisole, thiophenol, or triethylsilane are often added to the reaction mixture to trap the cation.[15][18]

Section 4: Experimental Protocols

The following protocols are representative methodologies for the protection and deprotection of aminocyclobutane derivatives.

Protocol: Boc-Protection of 1-Aminocyclobutanecarboxylic Acid

This procedure describes the N-protection using di-tert-butyl dicarbonate ((Boc)₂O), the most common reagent for this transformation.[3][20]

Rationale: The reaction proceeds via nucleophilic attack of the amine onto one of the carbonyl carbons of (Boc)₂O. A base is required to neutralize the protonated amine intermediate and the tert-butoxycarbonic acid byproduct. An aqueous/organic biphasic system is often used to facilitate the dissolution of both the amino acid starting material and the organic reagent.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1-aminocyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature overnight.

-

Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with diethyl ether (2 x volumes) to remove any unreacted (Boc)₂O.

-

Acidification: Cool the aqueous phase to 0 °C and carefully acidify to pH 3-4 with a cold 1N HCl solution.

-

Extraction: Extract the acidified aqueous phase with ethyl acetate (3 x volumes).

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-1-aminocyclobutanecarboxylic acid as a white solid.[11]

Protocol: Boc-Deprotection using Trifluoroacetic Acid (TFA)

This is the most common and robust method for Boc cleavage, utilizing a strong acid in an organic solvent.[4][21][22]

Rationale: TFA is a strong acid that readily protonates the carbamate, initiating the cleavage mechanism. Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively dissolves both the starting material and the resulting amine salt. The reaction is fast and clean, with volatile byproducts (isobutylene, CO₂) that are easily removed.

Step-by-Step Methodology:

-

Dissolution: Dissolve the Boc-protected aminocyclobutane derivative (1.0 eq) in dichloromethane (DCM).

-

Reagent Addition: To the solution, add a solution of 20-50% trifluoroacetic acid (TFA) in DCM (e.g., a 1:1 v/v mixture). If the substrate contains acid-sensitive or nucleophilic groups, add a scavenger like anisole or triethylsilane (1.5 eq).

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent, excess TFA, and volatile byproducts. The product is typically obtained as the TFA salt.

-

Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) or pass it through a basic ion-exchange resin.

| Reagent/System | Conditions | Advantages | Disadvantages | Reference |

| TFA / DCM | 20-50% TFA, RT, 1-4 h | Fast, reliable, volatile byproducts | Corrosive, may require scavengers | [4][21] |

| HCl / Dioxane or EtOAc | 4M HCl, RT, 2-12 h | Provides HCl salt directly, less volatile than TFA | Can be slower, dioxane is a peroxide former | [][22] |

| ZnBr₂ / DCM | 2-3 eq, RT, overnight | Mild, selective for secondary over primary N-Boc groups | Requires stoichiometric Lewis acid, workup can be more complex | [4] |

Table 3: Comparison of Common Boc-Deprotection Conditions.

Conclusion

Boc-protected aminocyclobutane derivatives represent a confluence of strategic molecular design elements: a conformationally restricted scaffold and a robust, yet selectively labile, protecting group. Their well-defined physical properties, including favorable solubility and crystallinity, facilitate their use in synthesis. Their chemical behavior, characterized by the exceptional stability of the Boc group to basic and nucleophilic conditions contrasted with its clean, predictable cleavage under mild acid, makes them ideal intermediates for complex target-oriented synthesis. A thorough understanding of these properties, from the puckered nature of the cyclobutane ring to the mechanism of deprotection, empowers chemists in pharmaceutical and academic research to harness the full potential of these versatile building blocks in the creation of next-generation therapeutics.

References

-

Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Al-Zoubi, R. M. (2022). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

-

Avenoza, A., Busto, J. H., Corzana, F., Jiménez-Osés, G., Peregrina, J. M., & Pérez-Fernández, M. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link]

-

ACS Publications. (n.d.). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 41(14), 2645–2654. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Boc‐protected BCB amino esters 136. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformational analysis of cycloalkanes. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]

-

Reddit. (2023). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. Retrieved from [Link]

-

Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1998). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry, 41(14), 2645-54. [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(37), 16325-16350. [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

Kabalka, G. W., Wu, Z., & Yao, M. L. (2004). Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives. Journal of Medicinal Chemistry, 47(13), 3366–3374. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-1-aminocyclobutane-1-carboxylic Acid: A Key Intermediate in Modern Drug Development. Retrieved from [Link]

-

Simmons, E. M., & Hartwig, J. F. (2012). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 77(5), 2477–2487. [Link]

-

ChemistryViews. (2023). New Derivatives of Cyclobutane β-Amino Acids. Retrieved from [Link]

-

Waser, J. (2021). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Infoscience EPFL. [Link]

-

Fülöp, F., et al. (2015). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 11, 1254–1259. [Link]

-

ResearchGate. (n.d.). Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. Retrieved from [Link]

-

Hill, N. J., & Barbaro, J. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 100(10), 4169-4174. [Link]

-

ResearchGate. (n.d.). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Retrieved from [Link]

-

Ghosez, L., et al. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 101(7), 1897-1992. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3). Retrieved from [Link]

-

Scribd. (n.d.). Spec Ir NMR Spectra Tables PDF. Retrieved from [Link]

-

Grimm, C., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Journal of Biomedical and Biopharmaceutical Research, 12(1), 5-21. [Link]

-

van der Kolk, E., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1), 1-17. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. reddit.com [reddit.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. N-Boc-1-aminocyclobutanecarboxylic acid | 120728-10-1 [chemicalbook.com]

- 12. 120728-10-1 CAS MSDS (N-Boc-1-aminocyclobutanecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Boc-Protected Amino Groups [organic-chemistry.org]

- 16. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 17. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 18. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 20. nbinno.com [nbinno.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Amine Protection / Deprotection [fishersci.co.uk]

An In-depth Technical Guide to the Spectral Analysis of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate

Introduction

tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate is a bifunctional organic molecule of interest in medicinal chemistry and drug development. Its structure incorporates a cyclobutane ring, a primary amine, and a tert-butyloxycarbonyl (Boc)-protected secondary amine. The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. This technical guide provides a comprehensive analysis of the predicted spectral data for this compound (CAS No. 1392803-87-0 for the racemate), including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1][2][3] Given the limited availability of public domain experimental spectra for this specific compound, this guide leverages established principles of spectroscopy and data from analogous structures to provide a robust prediction and interpretation of its spectral characteristics. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of complex small molecules.

Molecular Structure and Conformation

The foundational step in spectral prediction is a thorough understanding of the molecule's structure. The cyclobutane ring is not planar and exists in a puckered or "butterfly" conformation to alleviate ring strain.[4] This puckering leads to axial and equatorial positions for the substituents, which can influence the chemical shifts and coupling constants in NMR spectroscopy. The molecule can exist as cis and trans diastereomers with respect to the substituents on the cyclobutane ring. This guide will consider both possibilities in the spectral analysis.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of N-Boc-N-methyl cyclobutane diamine Isomers

Section 1: Introduction and Strategic Importance

In the landscape of modern drug discovery, conformationally constrained scaffolds are invaluable tools for designing ligands with high affinity and selectivity. Cyclobutane diamines, particularly asymmetrically substituted variants like N-Boc-N-methyl cyclobutane diamine, represent a class of promising building blocks.[1][2] Their rigid, puckered four-membered ring system locks substituent vectors in well-defined spatial orientations, a critical feature for optimizing interactions with biological targets.

The precise structural elucidation of these building blocks is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. However, the ¹H NMR spectra of substituted cyclobutanes are notoriously complex due to the non-planar nature of the ring and the subtle interplay of through-bond and through-space effects.[3]

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to predict, acquire, and interpret the ¹H NMR spectrum of N-Boc-N-methyl cyclobutane diamine. We will deconstruct the molecule into its constituent functional groups, analyze the impact of stereoisomerism (specifically focusing on 1,3-disubstitution as a common synthetic motif), and present a robust, self-validating protocol for acquiring high-fidelity spectral data.

Section 2: Core Principles of ¹H NMR Interpretation

A rigorous interpretation of any ¹H NMR spectrum relies on four key pillars of information.[4][5] Understanding these is essential before tackling the specific complexities of our target molecule.

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups (like nitrogen or the carbonyl of the Boc group) "deshield" nearby protons, shifting their signals to a higher ppm value (downfield).[6][7]

-

Integration: The area under a signal is directly proportional to the number of protons it represents. This allows for a quantitative census of the different types of protons in the molecule.[5]

-

Multiplicity (Splitting): Caused by spin-spin coupling, this is the splitting of a signal into multiple lines (e.g., singlet, doublet, triplet). The 'n+1 rule' dictates that a signal for a proton with 'n' non-equivalent neighboring protons will be split into 'n+1' lines.[7]

-

Coupling Constant (J): The distance between the lines in a multiplet, measured in Hertz (Hz), provides critical information about the connectivity and dihedral angle between coupled protons.[8]

Section 3: Structural Analysis and Proton Environments

The specific isomer of N-Boc-N-methyl cyclobutane diamine is critical to its spectral output. For this guide, we will focus on the trans-1,3-diamino isomer, a common and illustrative example. The principles discussed can be readily adapted to other isomers (e.g., cis-1,3 or 1,2-disubstituted).

In the trans-1,3-isomer, the molecule lacks a simple plane of symmetry, rendering nearly all cyclobutane protons chemically non-equivalent. We can classify the distinct proton environments as shown below.

Section 4: Predicted ¹H NMR Spectral Features

Based on fundamental principles and empirical data, we can predict the characteristics of the signal for each proton environment.

The N-Boc Protecting Group Signature (Protons 'a')

This is the most unambiguous signal in the spectrum. The nine equivalent protons of the tert-butyl group are chemically shielded and do not couple with other protons.

-

Prediction: A sharp, intense singlet integrating to 9H.

-

Causality: The signal's intensity makes it an excellent diagnostic tool for confirming the presence of the Boc group and for assessing sample concentration. Its chemical shift is highly reliable.[9]

The N-Methyl Group Signal (Protons 'b')

The three protons of the methyl group are attached to a nitrogen atom, which is moderately electron-withdrawing.

-

Prediction: A singlet integrating to 3H. In some solvents, minor coupling to the N-H proton ('c') might be observed, but this is often broadened or absent due to chemical exchange.

-

Causality: The nitrogen atom deshields these protons relative to a simple alkyl C-H group.[12][13]

-

Expected Chemical Shift: ~2.4 - 2.8 ppm .

The Secondary Amine Proton (Proton 'c')

The chemical shift and appearance of N-H protons are notoriously variable.

-

Prediction: A broad singlet integrating to 1H.

-

Causality: The signal's position and width are highly dependent on solvent, concentration, and temperature due to variable hydrogen bonding and the rate of chemical exchange with trace amounts of water or other protic species.[12][14] In aprotic solvents like CDCl₃, the signal is typically found between 1-3 ppm. In hydrogen-bond accepting solvents like DMSO-d₆, it shifts significantly downfield (5-8 ppm) and often becomes sharper, sometimes revealing coupling to adjacent protons.

-

Self-Validation: The identity of this peak is unequivocally confirmed by a D₂O exchange experiment . Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the N-H signal to disappear as the proton is replaced by deuterium.[12]

-

Expected Chemical Shift: Highly variable, ~1.0 - 5.0 ppm in CDCl₃.

The Cyclobutane Ring System (Protons 'd', 'e', 'f', 'g')

This region is the most complex and information-rich part of the spectrum. The puckered nature of the ring and the trans substitution pattern create a highly asymmetric environment.[3]

-

Methine Protons ('d' and 'e'): These protons are directly attached to carbons bearing nitrogen atoms, leading to significant deshielding. They will appear as complex multiplets due to coupling with each other (a long-range ⁴J coupling) and with the four methylene protons ('f' and 'g').

-

Proton 'd' (CH-NBoc): The adjacent Boc group is strongly electron-withdrawing, causing this proton to be the most downfield of the ring protons.

-

Proton 'e' (CH-NHMe): This proton is also deshielded, but likely to a lesser extent than 'd'.

-

-

Methylene Protons ('f' and 'g'): The key to understanding this region is the distinction between axial and equatorial protons on the puckered ring. This diastereotopicity means they are non-equivalent and will have different chemical shifts. They will couple to each other (geminal coupling, ²J), and to both methine protons ('d' and 'e') (vicinal coupling, ³J).

-

Causality & Coupling: The complexity arises from multiple, overlapping signals.

-

Geminal Coupling (²J): Protons on the same CH₂ group will split each other, typically with J ≈ 10-14 Hz.

-

Vicinal Coupling (³J): Coupling between protons on adjacent carbons depends on the dihedral angle, making it difficult to predict without computational modeling but typically in the 6-8 Hz range.[8]

-

Long-Range Coupling (⁴J): In cyclobutanes, coupling across four bonds is significant and stereochemically dependent. A trans-annular coupling between equatorial-equatorial protons (like 'g'-'g' across the ring) can be as large as 5 Hz, while axial-axial coupling is near 0 Hz.[3] This can be a powerful tool for stereochemical assignment.

-

-

Expected Chemical Shift: A complex, overlapping multiplet region between ~1.8 - 4.2 ppm . The methine protons ('d', 'e') will be at the downfield end of this range (~3.0 - 4.2 ppm), while the methylene protons ('f', 'g') will be more upfield (~1.8 - 2.8 ppm).

Section 5: Quantitative Data Summary

The following table summarizes the predicted ¹H NMR parameters for trans-N-Boc-N-methyl-1,3-cyclobutanediamine in CDCl₃.

| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Key Coupling Insights |

| a | Boc -(C(CH ₃)₃) | ~1.45 | Singlet (s) | 9H | Sharp, intense, diagnostic peak.[9] |

| b | N-CH ₃ | ~2.4 - 2.8 | Singlet (s) | 3H | Deshielded by adjacent nitrogen. |

| c | NH -Me | 1.0 - 5.0 (variable) | Broad Singlet (br s) | 1H | Position is solvent/concentration dependent; disappears with D₂O.[12][14] |

| d | CH -NBoc | ~3.8 - 4.2 | Multiplet (m) | 1H | Most downfield ring proton due to deshielding from the carbamate. |

| e | CH -NHMe | ~3.0 - 3.5 | Multiplet (m) | 1H | Deshielded by nitrogen; coupled to 'd', 'f', and 'g'. |

| f, g | Ring -CH ₂- | ~1.8 - 2.8 | Multiplet (m) | 4H | Complex, overlapping signals from non-equivalent axial and equatorial protons.[3] |

Section 6: Experimental Protocol for High-Fidelity Spectrum Acquisition

A robust and reproducible protocol is essential for obtaining high-quality, interpretable data. This workflow constitutes a self-validating system.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the N-Boc-N-methyl cyclobutane diamine sample into a clean, dry vial.

-

Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Causality: CDCl₃ is a good first-choice solvent as it is relatively non-polar and dissolves a wide range of organic compounds. TMS serves as the internal standard, with its signal defined as 0.0 ppm for calibration.[15] For investigating N-H coupling or resolving overlapping signals, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[14]

-

-

Dissolution: Vortex the sample until fully dissolved.

-

Transfer: Using a Pasteur pipette with a cotton plug to filter any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

NMR Data Acquisition (Typical Parameters on a 400 MHz Spectrometer)

-

Insert the sample into the spectrometer and allow it to thermally equilibrate for 2-3 minutes.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Set acquisition parameters:

-

Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans.

-

Causality: This number of scans is typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio. More scans may be required for very dilute samples.

-

Data Processing and Analysis

-

Apply Fourier Transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to ensure all peaks are in pure absorption mode with a flat baseline.[9]

-

Apply a baseline correction algorithm.

-

Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm.[15]

-

Integrate all signals, setting the integral of the sharp singlet at ~1.45 ppm to a value of 9.0.

-

Analyze the chemical shifts, integrations, and multiplicities to assign signals according to the predictions in Section 5.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interpreting | OpenOChem Learn [learn.openochem.org]

- 5. acdlabs.com [acdlabs.com]

- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. Deciphering 1H NMR Spectra [studyorgo.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Video: NMR Spectroscopy Of Amines [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Mass spectrometry analysis of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a key building block in contemporary drug development. As a Senior Application Scientist, this document moves beyond rote protocols to deliver a narrative grounded in mechanistic understanding and field-proven insights. We will explore the inherent analytical challenges posed by carbamates, establish a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology, and delve into the predictable fragmentation pathways that are crucial for structural confirmation and quantification. This guide is designed for researchers, analytical scientists, and drug development professionals who require a self-validating, authoritative approach to the characterization of this and structurally related molecules.

Part 1: Compound Overview & Analytical Challenges

Chemical Identity and Properties

This compound is a bifunctional molecule featuring a primary amine and a Boc-protected secondary amine integrated into a cyclobutyl scaffold. This structure makes it a versatile intermediate in the synthesis of complex pharmaceutical agents. A precise understanding of its chemical properties is the foundation for any analytical method development.

| Property | Value | Source/Method |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₁H₂₂N₂O₂ | - |

| Average Molecular Weight | 214.31 g/mol | Calculated |

| Monoisotopic Exact Mass | 214.1681 Da | Calculated |

| Key Structural Features | Primary amine, Boc-protected secondary amine, cyclobutyl ring | - |

Significance and Analytical Hurdles

The presence of both a basic primary amine and a thermally labile tert-butoxycarbonyl (Boc) protecting group dictates the optimal analytical strategy. Carbamate compounds are known to be thermally sensitive, making them generally unsuitable for direct analysis by Gas Chromatography (GC) without derivatization.[1] Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is therefore the technique of choice.

The primary challenges in the MS analysis of this compound are:

-

Efficient and Reproducible Ionization: The molecule's basic primary amine is a prime site for protonation, favoring positive-mode Electrospray Ionization (ESI). However, optimizing ionization efficiency is critical for achieving low detection limits.[2]

-

In-Source Fragmentation: The Boc group is notoriously labile and can undergo fragmentation within the ion source of the mass spectrometer, potentially complicating the interpretation of the precursor ion.

-

Predictable Fragmentation: For confident identification and the development of quantitative assays (e.g., Multiple Reaction Monitoring), a thorough understanding of the compound's fragmentation behavior under Collision-Induced Dissociation (CID) is essential.

Part 2: Foundational Principles of LC-MS for Carbamate Analysis

Electrospray Ionization (ESI) Workflow

ESI is a soft ionization technique that transfers ions from solution into the gas phase, making it ideal for analyzing thermally labile molecules like carbamates.[3][4] The process, particularly for a basic compound like our analyte in positive ion mode, involves the formation of a protonated molecule, [M+H]⁺.

Caption: Diagram 1: ESI Workflow for Analyte Protonation.

Tandem Mass Spectrometry (MS/MS)

While a full-scan mass spectrum provides the molecular weight of the protonated molecule ([M+H]⁺ at m/z 215.1759), it offers little structural information. Tandem mass spectrometry (MS/MS) is required to elicit structurally significant fragments. This involves isolating the precursor ion ([M+H]⁺), subjecting it to CID with an inert gas (e.g., argon or nitrogen), and analyzing the resulting product ions. This process provides a fragmentation "fingerprint" unique to the molecule's structure.

Part 3: Experimental Protocol for LC-MS/MS Analysis

This protocol provides a robust starting point for method development. Optimization is expected based on the specific instrumentation and analytical goals (e.g., quantification vs. structural confirmation).

Sample & Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol.

-

Working Standard (1 µg/mL): Dilute the stock solution 1:1000 with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-